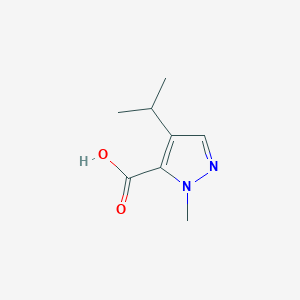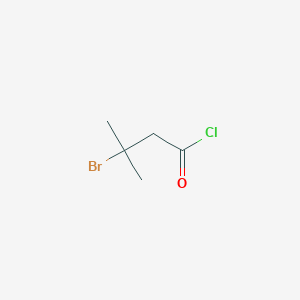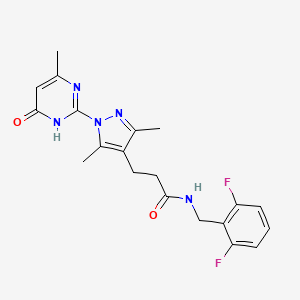
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, also known as MPIPC, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research, including in the areas of cancer treatment, inflammation, and neurological disorders.
Wirkmechanismus
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. By inhibiting these enzymes, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and can also inhibit the production of prostaglandins, which are involved in inflammation. Additionally, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, it has shown promising results in various scientific research applications. However, there are some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid could be further optimized to improve its efficacy and reduce potential side effects.
In conclusion, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, or 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, is a pyrazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and inflammation. While there are some limitations to its use, such as potential toxicity, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be synthesized through several methods, including the reaction of 1-methyl-3,5-dinitrobenzene with ethyl acetoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 1-methyl-3,5-dinitrobenzene with 2-bromo-2-methylpropane, followed by the reaction of the resulting intermediate with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use in cancer treatment. Studies have shown that 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
2-methyl-4-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)6-4-9-10(3)7(6)8(11)12/h4-5H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYCGYGYFYFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)
![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)
![Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2718791.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)
![2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2718797.png)

![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)
![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide](/img/structure/B2718802.png)

![N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2718805.png)

![N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2718807.png)